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Compound of Interest

Compound Name: 3-Bromo-4-chlorobenzylamine

Cat. No.: B1466819 Get Quote

This technical guide provides a detailed exploration of the spectroscopic properties of 3-
Bromo-4-chlorobenzylamine, a key intermediate in pharmaceutical and agrochemical

research. While direct experimental spectra for this specific compound are not readily available

in the public domain, this document synthesizes predicted data based on established principles

of spectroscopy and data from structurally analogous compounds. This guide is intended for

researchers, scientists, and drug development professionals who require a deep understanding

of the structural elucidation of this molecule.

Introduction to 3-Bromo-4-chlorobenzylamine and
its Spectroscopic Fingerprint
3-Bromo-4-chlorobenzylamine, with the molecular formula C₇H₇BrClN, is a disubstituted

benzylamine derivative.[1][2] Its chemical structure, featuring a benzene ring substituted with a

bromine atom, a chlorine atom, and an aminomethyl group, gives rise to a unique

spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity,

assessing its purity, and studying its role in chemical reactions. The primary spectroscopic

techniques for characterizing organic molecules like 3-Bromo-4-chlorobenzylamine are

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). Each of these techniques provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. For 3-Bromo-4-chlorobenzylamine, both ¹H NMR and ¹³C

NMR spectroscopy provide critical information about the electronic environment of the

hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3-Bromo-4-chlorobenzylamine is expected to show distinct signals

for the aromatic protons, the methylene (-CH₂-) protons, and the amine (-NH₂) protons. The

chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine

atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-Bromo-4-
chlorobenzylamine

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~7.5 Doublet ~2.0

H-5 ~7.2 Doublet of Doublets ~8.0, 2.0

H-6 ~7.0 Doublet ~8.0

-CH₂- ~3.8 Singlet N/A

-NH₂ ~1.5 (broad) Singlet N/A

Disclaimer: These are predicted values based on standard substituent effects and data from

similar compounds. Actual experimental values may vary.

The aromatic region will display an ABC spin system. The proton at position 2 (H-2), being

ortho to the bromine, is expected to be the most deshielded. The proton at position 6 (H-6) will

be a doublet due to coupling with H-5, while H-5 will appear as a doublet of doublets due to

coupling with both H-2 and H-6. The benzylic protons of the -CH₂- group are expected to

appear as a singlet, and the amine protons typically present as a broad singlet that can

exchange with D₂O.
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Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The

chemical shifts are sensitive to the electronegativity of the attached and neighboring atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-4-chlorobenzylamine

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (C-CH₂NH₂) ~140

C-2 ~132

C-3 (C-Br) ~120

C-4 (C-Cl) ~130

C-5 ~128

C-6 ~129

-CH₂- ~45

Disclaimer: These are predicted values. Actual experimental values may vary.

The carbon atoms attached to the halogens (C-3 and C-4) will have their chemical shifts

significantly influenced by these substituents. The quaternary carbon (C-1) attached to the

aminomethyl group will also be readily identifiable.

Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 3-Bromo-4-chlorobenzylamine is

expected to show characteristic absorption bands for the N-H bonds of the amine, C-H bonds

of the aromatic ring and methylene group, and C-N and C-X (C-Br, C-Cl) bonds.

Table 3: Predicted IR Absorption Bands for 3-Bromo-4-chlorobenzylamine
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

N-H Stretch (amine) 3400 - 3250 (two bands)
Asymmetric and symmetric

stretching

C-H Stretch (aromatic) 3100 - 3000 Aromatic C-H stretching

C-H Stretch (aliphatic) 2950 - 2850 Methylene C-H stretching

N-H Bend (amine) 1650 - 1580 Scissoring vibration

C=C Stretch (aromatic) 1600 - 1450 Aromatic ring stretching

C-N Stretch 1250 - 1020
Carbon-nitrogen bond

stretching

C-Cl Stretch 800 - 600
Carbon-chlorine bond

stretching

C-Br Stretch 600 - 500
Carbon-bromine bond

stretching

Disclaimer: Predicted values based on typical functional group absorption ranges.

The presence of two bands for the N-H stretch is characteristic of a primary amine. The out-of-

plane C-H bending vibrations in the 900-690 cm⁻¹ region can also provide information about

the substitution pattern of the benzene ring.

Experimental Protocol for IR Data Acquisition
Caption: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-Bromo-4-chlorobenzylamine, the mass spectrum is expected to show a

characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and

⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Table 4: Predicted Key Mass Spectrometry Fragments for 3-Bromo-4-chlorobenzylamine
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m/z Value Ion Description

220/222/224 [M]⁺ Molecular ion peak cluster

141/143 [M - Br]⁺ Loss of a bromine atom

185/187 [M - Cl]⁺ Loss of a chlorine atom

106 [C₇H₆Cl]⁺
Tropylium-like ion after loss of

Br and NH₂

91 [C₇H₇]⁺ Tropylium ion

Disclaimer: Predicted fragmentation pattern. Relative abundances may vary.

The most characteristic feature will be the molecular ion cluster. The relative abundances of the

isotopic peaks can be calculated and compared to the experimental spectrum to confirm the

elemental composition. The fragmentation pattern will likely involve the loss of the halogen

atoms and the benzylic cleavage to form a stable tropylium ion.

Experimental Protocol for MS Data Acquisition
Caption: Workflow for mass spectrometry data acquisition and analysis.

Conclusion
The spectroscopic characterization of 3-Bromo-4-chlorobenzylamine through NMR, IR, and

MS provides a comprehensive structural elucidation. While this guide presents predicted data

based on established principles and analogous compounds, it serves as a robust framework for

interpreting experimental results. The detailed protocols and workflows provided herein offer a

standardized approach for researchers to obtain high-quality spectroscopic data, ensuring the

identity and purity of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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